molecular formula C19H21NO2 B11357462 3-(2-ethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

3-(2-ethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11357462
M. Wt: 295.4 g/mol
InChI Key: PUXVNXIOMOGBLG-UHFFFAOYSA-N
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Description

3-[(2-Ethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzaldehyde and 1-ethylindole.

    Condensation Reaction: The first step involves a condensation reaction between 2-ethoxybenzaldehyde and 1-ethylindole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the indole ring structure.

    Reduction: The final step involves the reduction of the intermediate to yield 3-[(2-ethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-ethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

3-[(2-ethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(2-ethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    1-ethyl-2,3-dihydro-1H-indole-2-one: A simpler indole derivative without the ethoxyphenyl group.

    2-ethoxybenzaldehyde: A starting material for the synthesis of the compound, with similar aromatic structure.

Uniqueness

3-[(2-ethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the ethoxyphenyl and indole moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

3-[(2-ethoxyphenyl)methyl]-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C19H21NO2/c1-3-20-17-11-7-6-10-15(17)16(19(20)21)13-14-9-5-8-12-18(14)22-4-2/h5-12,16H,3-4,13H2,1-2H3

InChI Key

PUXVNXIOMOGBLG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)CC3=CC=CC=C3OCC

Origin of Product

United States

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